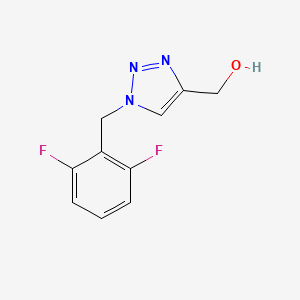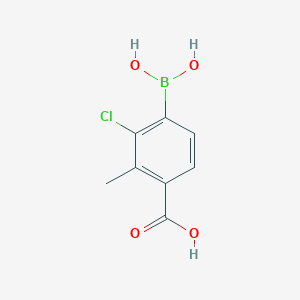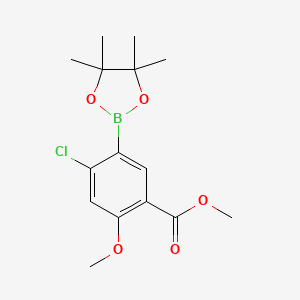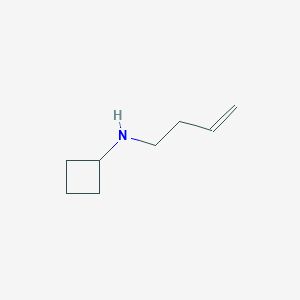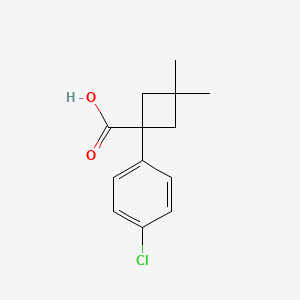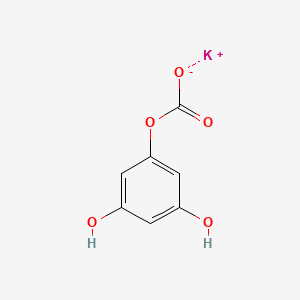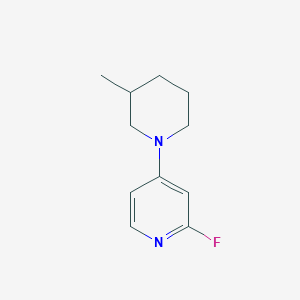
2-フルオロ-4-(3-メチルピペリジン-1-イル)ピリジン
説明
2-Fluoro-4-(3-methylpiperidin-1-yl)pyridine is a chemical compound . It is a derivative of pyridine, which is a basic heterocyclic organic compound . Pyridine derivatives are present in more than twenty classes of pharmaceuticals and play a significant role in the pharmaceutical industry .
Synthesis Analysis
The synthesis of fluorinated pyridines, including 2-Fluoro-4-(3-methylpiperidin-1-yl)pyridine, is a topic of interest in the field of organic chemistry . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are presented .Molecular Structure Analysis
The molecular structure of 2-Fluoro-4-(3-methylpiperidin-1-yl)pyridine is characterized by the presence of a pyridine ring, a fluorine atom, and a 3-methylpiperidin-1-yl group . The empirical formula is C6H6FN .Chemical Reactions Analysis
Fluoropyridines, including 2-Fluoro-4-(3-methylpiperidin-1-yl)pyridine, can participate in various chemical reactions. For instance, they can act as reactants in the preparation of aminopyridines through amination reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Fluoro-4-(3-methylpiperidin-1-yl)pyridine include a molecular weight of 111.12, a refractive index of n20/D 1.472 (lit.), a boiling point of 160-161 °C (lit.), and a density of 1.078 g/mL at 25 °C (lit.) .科学的研究の応用
生物活性ピペリジン誘導体の合成
ピペリジン誘導体は医薬品化学において重要であり、様々な医薬品のための構成要素として役立っています。 問題となっている化合物は、分子内および分子間反応を起こして、置換ピペリジン、スピロピペリジン、縮合ピペリジン、ピペリジノンなどの生物活性ピペリジン誘導体を形成することができます 。これらの誘導体は、中枢神経系薬剤から心臓血管薬剤まで、幅広い用途を持っています。
フッ素化医薬品の開発
フッ素原子の独特の性質は、医薬品の生物活性を大きく左右します。フッ素原子の存在は、化合物の代謝安定性を向上させ、親油性を変化させる可能性があり、これは創薬において有益です。 2-フルオロ-4-(3-メチルピペリジン-1-イル)ピリジンは、治療薬のフッ素化類似体を合成するために使用でき、潜在的に効力と薬物動態のプロファイルが改善された薬物につながる可能性があります .
農薬化学研究
フッ素化化合物は、その生物活性の向上と環境安定性のために、農業で頻繁に使用されています。 対象化合物は、除草剤や殺虫剤などの新しい農薬の開発のための前駆体となる可能性があり、性能と安全性のプロファイルを向上させることができます .
医療診断のためのイメージング剤
フッ素化ピリジンは、陽電子放出断層撮影(PET)やその他の診断技術のためのイメージング剤の創製において貴重です。 放射性同位体であるフッ素-18をピリジン誘導体に組み込むことで、リアルタイムで生物学的プロセスを可視化することができ、病気の診断に役立ちます .
触媒反応のためのリガンド
この化合物は、触媒系におけるリガンドとして作用し、化学反応の反応性と選択性に影響を与えることができます。 たとえば、パラジウム触媒プロセスにおいて、医薬品や材料科学において重要な複雑な有機分子の合成に使用することができます .
アミノピリジンの合成
アミノピリジンは、抗炎症剤や神経保護剤など、様々な薬理学的用途があります。 2-フルオロ-4-(3-メチルピペリジン-1-イル)ピリジンは、アミノ化されてアミノピリジンを生成することができ、その後、さらに修飾されて新しい医薬品化合物を生成することができます .
神経薬理学研究
ピペリジン誘導体は、しばしばその神経薬理学的特性のために調査されています。 対象化合物は、神経伝達物質受容体のための新しいリガンドを合成するために使用でき、神経疾患の治療法の開発に貢献することができます .
化学合成方法
この化合物は、合成化学におけるケーススタディとして役立ち、フッ素化ヘテロ環を構築するための新しい方法を開発するのに役立ちます。 この分野の進歩により、より効率的で持続可能な化学合成ルートが実現し、様々な産業用途に役立ちます .
将来の方向性
The future directions in the field of fluoropyridines, including 2-Fluoro-4-(3-methylpiperidin-1-yl)pyridine, involve the development of fast and cost-effective methods for the synthesis of substituted piperidines . This is an important task of modern organic chemistry due to the significant role of piperidine-containing compounds in drug construction .
特性
IUPAC Name |
2-fluoro-4-(3-methylpiperidin-1-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2/c1-9-3-2-6-14(8-9)10-4-5-13-11(12)7-10/h4-5,7,9H,2-3,6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYVPAVOTPDTWOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=CC(=NC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl (2S,4S)-4-[2-bromo-4-(tert-pentyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1488085.png)
![Methyl (2S,4S)-4-[4-(ethoxycarbonyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1488086.png)
